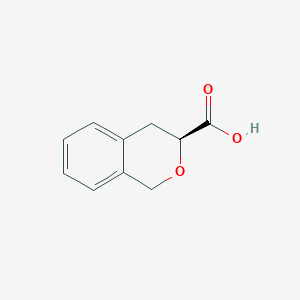

(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

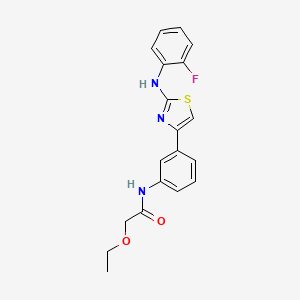

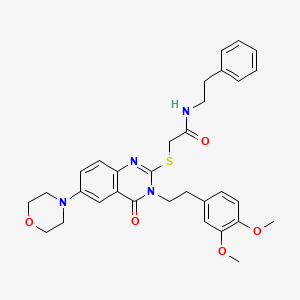

“(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 . This compound is also known as (S)-isochromane-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications

Biologically Active Compounds of Plants

Natural carboxylic acids derived from plants, including (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid and its analogs, have been shown to possess significant biological activities. Studies have demonstrated a correlation between the structural characteristics of these compounds and their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid, a compound structurally related to this compound, exhibits the highest antioxidant activity among similar compounds. The presence of hydroxyl groups and the carboxyl group plays a crucial role in their bioactivity, influencing intermolecular interactions and the potential for chelation of endogenous transition metals (Godlewska-Żyłkiewicz et al., 2020).

Chromones as Radical Scavengers

Chromones, including 1-benzopyran-4-ones which are closely related to this compound, are natural compounds known for their antioxidant properties. These properties are attributed to their ability to neutralize active oxygen and inhibit free radical processes, thereby delaying or preventing cell impairment. Structural features such as the double bond, a carbonyl group of chromone, and hydroxyl groups are crucial for their radical scavenging activity (Yadav et al., 2014).

Understanding Biocatalyst Inhibition by Carboxylic Acids

The study of the inhibition effects of carboxylic acids, including those structurally related to this compound, on microbes like Escherichia coli and Saccharomyces cerevisiae provides insights into developing robust strains for industrial applications. The research emphasizes the need for metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe et al., 2013).

Baicalein's Anti-Cancer Effects

Baicalein, a flavonoid compound structurally similar to this compound, has demonstrated significant anti-cancer activities through its effects on various biological processes including cell proliferation, metastasis, apoptosis, and autophagy. Its potential as a novel anticancer drug for Hepatocellular Carcinoma treatment highlights the importance of such compounds in scientific research (Bie et al., 2017).

Cinnamic Acid Derivatives as Anticancer Agents

Cinnamic acid derivatives, related to this compound, have been explored for their anticancer potentials. The structural versatility of these compounds allows for significant activity against various cancer targets, emphasizing the role of structural optimization in developing effective anticancer agents (De et al., 2011).

Safety and Hazards

This compound is classified under GHS07 and carries a warning signal word . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Mechanism of Action

Target of Action

It is known that similar compounds, such as omega-3 fatty acids, interact with various enzymes and proteins involved in metabolic processes .

Mode of Action

Related compounds like omega-3 fatty acids are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Omega-3 fatty acids, which are structurally similar, are known to be involved in various metabolic pathways, including the synthesis of eicosanoids and other lipid mediators .

Pharmacokinetics

Related compounds like omega-3 fatty acids are known to have specific pharmacokinetic properties, including digestion, bioavailability, tissue distribution, metabolism, and excretion .

Result of Action

Related compounds like omega-3 fatty acids are known to have various effects, including reducing triglyceride levels in the blood .

Action Environment

It is known that environmental factors such as ph can significantly influence the activity and stability of various microorganisms .

properties

IUPAC Name |

(3S)-3,4-dihydro-1H-isochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXPDVSKXQEYHP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OCC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156468-91-6 |

Source

|

| Record name | (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2620836.png)

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)